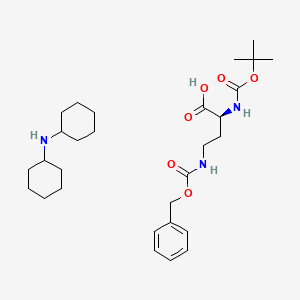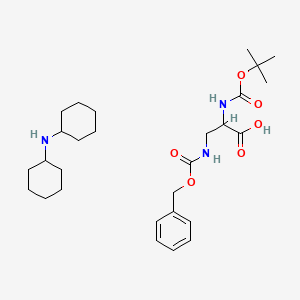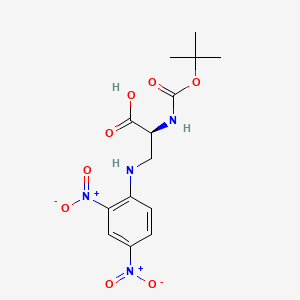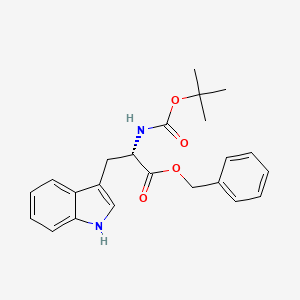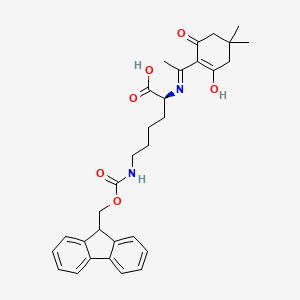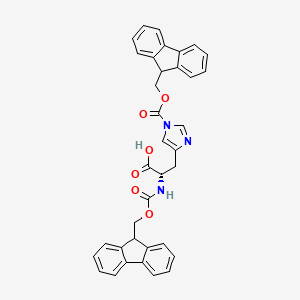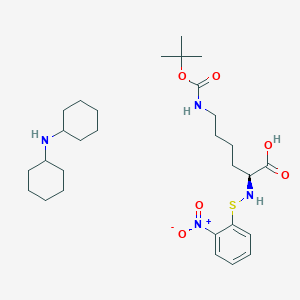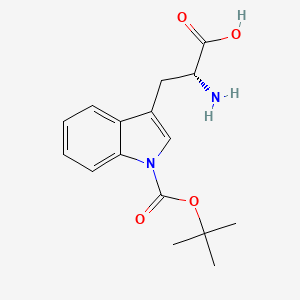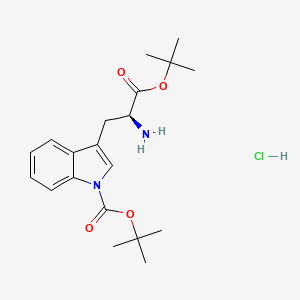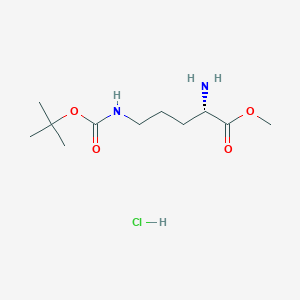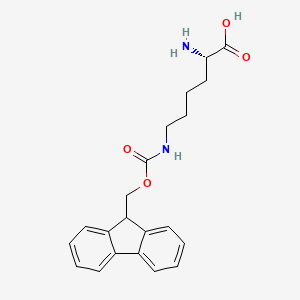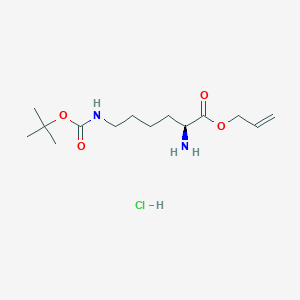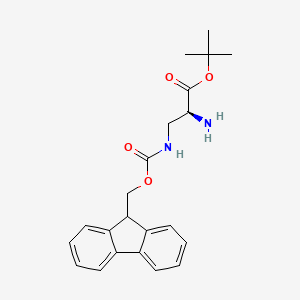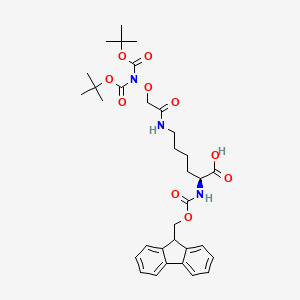
Fmoc-l-lys(boc2-aoa)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-lys(boc2-aoa)-oh: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a lysine residue with two tert-butoxycarbonyl (Boc) protecting groups on the side chain, and an azidooxyacetyl (aoa) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-lys(boc2-aoa)-oh typically involves multiple steps:
Protection of Lysine: The lysine residue is first protected with two tert-butoxycarbonyl (Boc) groups on the side chain.
Fmoc Protection: The amino terminus of the lysine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the protection and azidooxyacetylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group in Fmoc-L-lys(boc2-aoa)-oh can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free amino acid.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc groups.
Azido Group Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.
Major Products:
This compound: The fully protected amino acid.
Lysine Derivatives: Various lysine derivatives can be obtained by selective deprotection and further functionalization.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-L-lys(boc2-aoa)-oh is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics and diagnostic agents.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.
Mecanismo De Acción
Mechanism: The mechanism of action of Fmoc-L-lys(boc2-aoa)-oh involves its incorporation into peptides during solid-phase synthesis The protecting groups (Fmoc and Boc) prevent unwanted side reactions during peptide elongation
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is integrated into peptide chains through standard peptide bond formation reactions.
Click Chemistry Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, enabling the attachment of diverse functional groups.
Comparación Con Compuestos Similares
Fmoc-L-lys(boc)-oh: Similar structure but lacks the azidooxyacetyl group.
Fmoc-L-lys(alloc)-oh: Contains an allyloxycarbonyl (alloc) group instead of the azidooxyacetyl group.
Fmoc-L-lys(mtt)-oh: Contains a 4-methyltrityl (mtt) group instead of the azidooxyacetyl group.
Uniqueness:
Azidooxyacetyl Group: The presence of the azidooxyacetyl group in Fmoc-L-lys(boc2-aoa)-oh allows for unique click chemistry applications, making it distinct from other lysine derivatives.
Propiedades
IUPAC Name |
(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGUUBFSURDOAV-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
